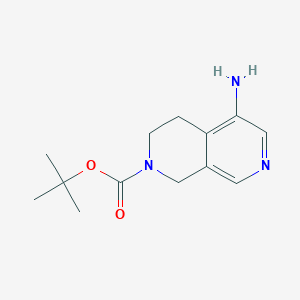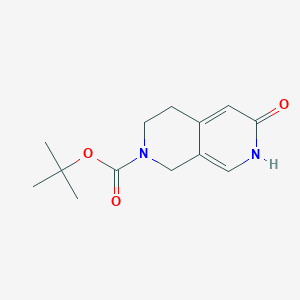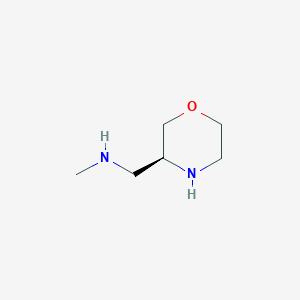
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a morpholine ring substituted with a carboxylic acid tert-butyl ester group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
The synthesis of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and (S)-morpholine-4-carboxylic acid.
Formation of Intermediate: The 4-bromoaniline undergoes a nucleophilic substitution reaction with (S)-morpholine-4-carboxylic acid to form an intermediate compound.
Esterification: The intermediate compound is then subjected to esterification using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring may facilitate binding to target proteins or enzymes, leading to modulation of their activity. The morpholine ring and carboxylic acid ester group contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
®-2-(4-bromo-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: The enantiomer of the compound with ®-configuration.
2-(4-chloro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester: A similar compound with a chlorine atom instead of bromine.
2-(4-bromo-phenyl)-piperidine-4-carboxylic acid tert-butyl ester: A related compound with a piperidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the bromine atom, which may impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(4-bromophenyl)morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDDBRUOCXTAO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B8188476.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188481.png)
![1-(6-Amino-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone hydrochloride](/img/structure/B8188489.png)
![1-(6-chloro-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188496.png)
![1-(6-Hydroxy-3,4-dihydro-1H-[2,7]naphthyridin-2-yl)-ethanone](/img/structure/B8188502.png)
![5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-ol dihydrochloride](/img/structure/B8188509.png)



![Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B8188531.png)
![(S)-4-Boc-6-Amino-[1,4]oxazepane](/img/structure/B8188544.png)


